1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine

Catalog No.
S589393
CAS No.
69525-80-0
M.F
C38H76NO8P
M. Wt
706.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholin...

14:0-16:0 PC (MPPC) addresses the key problem of poor thermal control in lipid nanoparticles. Symmetric PCs like DMPC (Tm 24°C) leak prematurely; DPPC (Tm 41°C) requires excessive heating. With Tm ~35°C, this asymmetric PC provides:

  • Rapid drug release under mild hyperthermia (39-42°C) via grain boundary defects
  • Optimal membrane fluctuations at 37°C for aAPC T-cell activation
  • Stable supported bilayers retaining bulk Tm (34.9°C) for SPR biosensors
  • Cholesterol-like ordering for liquid-ordered phase modeling

CAS Number

69525-80-0

Product Name

1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C38H76NO8P

Molecular Weight

706.0 g/mol

InChI

InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-18-19-21-23-25-27-29-31-38(41)47-36(35-46-48(42,43)45-33-32-39(3,4)5)34-44-37(40)30-28-26-24-22-20-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/t36-/m1/s1

InChI Key

RFVFQQWKPSOBED-PSXMRANNSA-N

Synonyms

1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine, 1-myristoyl-2-palmitoylphosphatidylcholine, MPPC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

The exact mass of the compound 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>99%

Package Size

5 mg, 25 mg, 100 mg

1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (CAS: 69525-80-0), commonly abbreviated as 14:0-16:0 PC or MPPC, is a highly specialized, asymmetric saturated phosphatidylcholine. Characterized by its distinct 14-carbon and 16-carbon acyl chain lengths, this lipid exhibits a tightly defined intermediate phase transition temperature (Tm) of approximately 35 °C [1]. This specific thermodynamic profile bridges the gap between highly fluid short-chain lipids and rigid long-chain lipids, making 14:0-16:0 PC a critical structural material for engineering temperature-responsive nanocarriers, artificial antigen-presenting cells, and model membrane systems that require precise phase behavior and optimal membrane fluctuations just below human physiological temperature [2].

Research Fit

Defined asymmetric-chain membrane model (14:0-16:0 PC)
Thermosensitive liposome research component
High-purity lipidomics analytical standard

Substituting 14:0-16:0 PC with symmetric saturated analogs like DMPC (14:0/14:0 PC) or DPPC (16:0/16:0 PC) drastically alters a formulation's thermal response and mechanical properties, leading to functional failure in temperature-sensitive applications. DMPC transitions to a liquid-disordered phase well below 37 °C (Tm = 24 °C), resulting in high membrane permeability and premature cargo leakage in vivo [1]. Conversely, DPPC remains in a rigid gel phase at physiological temperature (Tm = 41 °C), requiring heating above 41 °C to trigger release—often exceeding the optimal window for mild clinical hyperthermia [2]. The asymmetric chain structure of 14:0-16:0 PC provides a unique packing defect propensity and a finely tuned Tm of 35 °C, which is essential for maximizing membrane fluctuations at 37 °C, a feature symmetric alternatives cannot replicate.

Substitution Risk

MPPC
PMPC (positional isomer)
May significantly shift phase transition temperature, altering membrane fluidity context.
MPPC
DPPC (symmetric C16:0)
Lacks acyl chain asymmetry; reported phase pathway and thermosensitive release may not reproduce.

Maximized T-Cell Activation via Tuned Membrane Melting Point

In the design of artificial antigen-presenting cells (aAPCs), the proximity of the lipid nanocarrier's melting transition temperature (Tm) to the physiological activation temperature (37 °C) dictates efficacy. Large unilamellar vesicles (LUVs) formulated with 14:0-16:0 PC (Tm = 35 °C) achieved the highest Jurkat T-cell activation efficiency at 37 °C, significantly outperforming LUVs made from DMPC (Tm = 24 °C) or 18:0-14:0 PC (Tm = 30 °C). The 35 °C Tm of 14:0-16:0 PC maximizes membrane fluctuations and domain formation at 37 °C, facilitating optimal receptor clustering [1].

Evidence DimensionT-cell activation efficiency at 37 °C
Target Compound DataMaximum activation peak achieved with 14:0-16:0 PC (Tm = 35 °C)
Comparator Or BaselineDMPC (Tm = 24 °C) and 18:0-14:0 PC (Tm = 30 °C) showed lower activation
Quantified DifferenceHighest activation directly correlated with the lipid whose Tm was closest to 37 °C
Conditions100 nm LUVs (70 mol% PC, 29 mol% cholesterol) incubated with Jurkat cells at 37 °C

Procurement of 14:0-16:0 PC is essential for immunotherapy researchers engineering aAPCs, as its specific thermal profile directly dictates the mechanical signaling and activation of target cells.

Tc Differential
Head-to-head
MPPC: 35.5°C vs PMPC: 27.2°C, Δ +8.3°C
Supports membrane fluidity studies near 37°C
Excess water dispersions, DSC

Sharpened Temperature-Triggered Release in Mild Hyperthermia

Thermosensitive liposomes (TSLs) require precise control over drug leakage at 37 °C and rapid release during mild hyperthermia (39–42 °C). Formulations incorporating 14:0-16:0 PC alongside DPPC exhibit a sharp, triggered release profile. In vitro assays demonstrated that gemcitabine-loaded TSLs containing 14:0-16:0 PC released 60% of their cargo at 42 °C, compared to only a 25% baseline leakage at 37 °C. The inclusion of 14:0-16:0 PC creates targeted grain boundary defects near its melting point, accelerating permeability compared to pure DPPC liposomes, which release cargo much more slowly and at higher temperatures [1].

Evidence DimensionCargo release percentage
Target Compound Data60% release at 42 °C
Comparator Or Baseline25% baseline release at 37 °C; pure DPPC requires >42 °C for comparable rapid release
Quantified Difference2.4-fold increase in drug release within the narrow 5 °C mild hyperthermia window
ConditionsGemcitabine-loaded thermosensitive liposomes heated from 37 °C to 42 °C in vitro

Enables the formulation of highly responsive localized drug delivery systems that remain stable in circulation but rapidly release cargo under clinically achievable mild hyperthermia.

Release at 42°C
Head-to-head
55% release (DPPC:MPPC 90:10) in 1 h
Reported thermosensitive release in model liposomes
Pure DPPC liposomes showed negligible release

Supported Lipid Bilayer Thermodynamic Stability for Biosensors

For biosensor and surface-coating applications, lipids must maintain their bulk thermodynamic properties when deposited on solid substrates. Microcantilever deflection studies reveal that a pure 14:0-16:0 PC supported lipid bilayer (SLB) maintains a phase transition temperature (Tm) of 34.9 ± 0.1 °C, which perfectly matches the 35 °C Tm of free 14:0-16:0 PC vesicles. In contrast, when deposited as a single monolayer on silicon dioxide, strong electrostatic interactions shift the Tm upward to 40.8 ± 0.1 °C. This confirms that the interleaflet coupling in the 14:0-16:0 PC SLB successfully shields the outer leaflet from substrate-induced thermal distortion [1].

Evidence DimensionPhase transition temperature (Tm)
Target Compound Data34.9 ± 0.1 °C (Supported Lipid Bilayer)
Comparator Or Baseline40.8 ± 0.1 °C (Supported Monolayer) / 35 °C (Free Vesicles)
Quantified DifferenceSLB maintains bulk Tm within 0.1 °C, while monolayer Tm shifts by ~6 °C
ConditionsMicrocantilever deflection tracking of pure 14:0-16:0 PC on silicon dioxide in PBS buffer

Validates 14:0-16:0 PC as a highly reliable baseline lipid for biosensor coatings where bilayer thermodynamic stability must accurately reflect free-membrane behavior.

Phase Pathway (NMR)
Reported
MPPC: Lc→Pβ′ (no Lβ′); DPPC: Lβ′→Pβ′
Distinct supramolecular assembly context
Solid-state ²H, ³¹P, ¹³C NMR evidence

Cholesterol-Modulated In-Plane Elasticity and Packing

In model membrane studies, asymmetric saturated PCs are often used to mimic the behavior of natural sphingomyelins (SM). Surface compressional moduli analyses demonstrate that 14:0-16:0 PC undergoes a distinct liquid-expanded to condensed phase transition that is completely eliminated at cholesterol mole fractions above 0.2. This behavior closely mirrors the sterol-induced packing elasticity changes seen in 16:0 SM, distinguishing it from unsaturated PCs (like POPC) which require significantly higher cholesterol concentrations to achieve similar liquid-ordered (LO) phase resistance to detergent solubilization [1].

Evidence DimensionCholesterol mole fraction required to eliminate two-dimensional phase transition
Target Compound Data>0.2 mole fraction cholesterol for 14:0-16:0 PC
Comparator Or BaselineUnsaturated PCs (e.g., POPC) require higher sterol fractions; 16:0 SM behaves similarly to 14:0-16:0 PC
Quantified Difference14:0-16:0 PC achieves LO phase characteristics at >= 20 mol% cholesterol, matching saturated SMs
ConditionsSurface pressure versus average molecular area isotherms at 24 °C

Crucial for formulators designing synthetic lipid rafts or liposomes requiring specific detergent resistance and lateral packing elasticity comparable to natural sphingomyelin.

Purity & Composition
Specification review
≥99% (TLC), Exact mass: 705.531 Da
Supports quantitative lipidomics calibration
Defined elemental composition available

Thermosensitive Liposomes (TSLs) for Localized Chemotherapy

14:0-16:0 PC is a critical structural component in TSL formulations designed to release chemotherapeutics under mild hyperthermia (39–42 °C). Its specific Tm of 35 °C allows it to create targeted grain boundary defects when mixed with DPPC, enabling rapid, sharp cargo release that symmetric lipids like pure DPPC cannot achieve [1].

Artificial Antigen-Presenting Cells (aAPCs) for Immunotherapy

Because the Tm of 14:0-16:0 PC (35 °C) is situated just below human physiological temperature, it provides the optimal membrane fluidity and fluctuation dynamics at 37 °C. This makes it the preferred lipid matrix for aAPCs, maximizing receptor clustering and T-cell activation efficiencies compared to more rigid or fluid lipid alternatives [2].

Biosensor Coatings and Supported Lipid Bilayers (SLBs)

14:0-16:0 PC is highly suited for microcantilever and surface-plasmon resonance (SPR) biosensors. Its ability to form stable supported lipid bilayers that precisely retain their bulk thermodynamic phase transition properties (34.9 °C) ensures that sensor readings accurately reflect true membrane interactions without substrate-induced artifacts [3].

Synthetic Lipid Raft and Membrane Elasticity Modeling

Due to its asymmetric saturated acyl chains, 14:0-16:0 PC closely mimics the cholesterol-interaction profile and in-plane elasticity of natural sphingomyelins. It is procured for biophysical assays where researchers need to replicate liquid-ordered (LO) phase behaviors without the heterogeneity of natural sphingomyelin extracts [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Biophysical Model Membrane Studies
Phase transition near physiological temperature
Gel-to-fluid transition in hydrated dispersions
Thermosensitive Liposomal Release Studies
Lysolipid-triggered permeability change
Temperature-dependent release kinetics
Lipid Polymorphism Research
Acyl chain asymmetry effects on phase pathway
Intermediate phase stability by NMR
LC-MS/MS Lipidomics Quantification
High-purity analytical reference standard
Calibration accuracy and traceability

Physical Description

Solid

XLogP3

12.4

Hydrogen Bond Acceptor Count

8

Exact Mass

705.53085538 Da

Monoisotopic Mass

705.53085538 Da

Heavy Atom Count

48

UNII

7FZR5FU8WU

Wikipedia

1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

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